molecular formula C17H15FN6O4 B2618866 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923376-79-8

2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No. B2618866
CAS RN: 923376-79-8
M. Wt: 386.343
InChI Key: VDRSQKNFCQEVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H15FN6O4 and its molecular weight is 386.343. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

The synthesis of fluorinated 1,2,4-triazinothiadiazolones, including our compound of interest, has been explored as potential antiviral agents . These molecules exhibit electron-deficient properties, which can enhance their electron transport and hole-blocking capabilities . Researchers have investigated their efficacy against viral infections, making them promising candidates for antiviral drug development.

Anthelmintic Activity

The same fluorinated 1,2,4-triazinothiadiazolones have also been evaluated as potential anthelmintic drugs . Anthelmintics are used to treat parasitic worm infections in humans and animals. The unique structure of our compound may offer advantages in combating helminthic infections.

Medicinal Chemistry

Fluorine substitution in heterocyclic systems often improves medicinal properties . Researchers have explored the introduction of fluorine atoms into 1,2,4-triazine fused with 1,3,4-thiadiazole systems. These modifications can enhance bioactivity, making them valuable in medicinal chemistry .

Biological and Pharmacological Probes

1,2,4-Triazino[3,4-b][1,3,4]thiadiazolones, including our compound, have been synthesized and evaluated as biological and pharmacological probes . Their diverse biological activities make them interesting targets for further investigation.

Material Science

Due to their electron-deficient nature, compounds like ours exhibit excellent electron transport and hole-blocking properties . Researchers have explored their potential applications in material science, such as organic semiconductors or optoelectronic devices.

Synthetic Chemistry

The synthesis of multi-substituted 1,2,4-triazoles, including our compound, has been studied using ambiphilic reactions. These versatile triazoles can serve as starting materials for further transformations in synthetic chemistry .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O4/c1-21-14-13(15(27)22(2)17(21)28)23-7-11(9-3-5-10(18)6-4-9)20-24(8-12(25)26)16(23)19-14/h3-6H,7-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRSQKNFCQEVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

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